molecular formula C24H24N2O5S B1620230 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate CAS No. 86456-20-4

8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate

Cat. No.: B1620230
CAS No.: 86456-20-4
M. Wt: 452.5 g/mol
InChI Key: FGZKSRRBULAADD-UHFFFAOYSA-N
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Description

8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines a xanthene core with a dimethylaminoethylamino side chain and a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being performed, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The dimethylaminoethylamino side chain can interact with various biological molecules, while the xanthene core provides a stable framework for these interactions. The 4-methylbenzenesulfonate group can enhance the compound’s solubility and stability, making it more effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate lies in its combination of a xanthene core with a dimethylaminoethylamino side chain and a 4-methylbenzenesulfonate group. This unique structure provides specific chemical and physical properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

[8-[2-(dimethylamino)ethylamino]-9-oxoxanthen-2-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-16-7-10-18(11-8-16)32(28,29)31-17-9-12-21-19(15-17)24(27)23-20(25-13-14-26(2)3)5-4-6-22(23)30-21/h4-12,15,25H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZKSRRBULAADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC(=C4C3=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235567
Record name 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86456-20-4
Record name NSC 354676
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086456204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 86456-20-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-((2-(DIMETHYLAMINO)ETHYL)AMINO)-9-OXO-9H-XANTHEN-2-YL 4-METHYLBENZENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH5KNX6X2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate
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8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate
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8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate
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8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate
Reactant of Route 5
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8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate
Reactant of Route 6
8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate

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